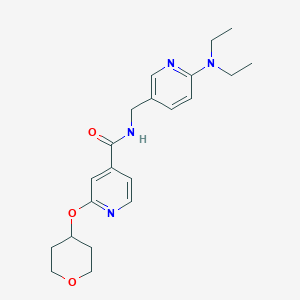
N-((6-(ジエチルアミノ)ピリジン-3-イル)メチル)-2-((テトラヒドロ-2H-ピラン-4-イル)オキシ)イソニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、がん細胞の増殖を阻害する可能性を示しています。研究者らは、乳がん、肺がん、前立腺がんなど、さまざまな種類のがんに対するその効果を調べています。 機構的には、細胞シグナル伝達経路を妨害し、がん細胞のアポトーシス(プログラムされた細胞死)を引き起こします .
- この化合物は、免疫応答を調節することにより、抗炎症特性を示します。 関節リウマチや炎症性腸疾患などの疾患における炎症性サイトカインを抑制し、炎症を軽減する可能性があります .
- 研究によると、この化合物は、神経細胞を酸化ストレスと神経炎症から保護する可能性があります。 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療におけるその可能性を調査しています .
- 予備的な研究によると、この化合物は、抗菌作用と抗真菌作用を持っています。 薬剤耐性病原体と戦うのに役立つ可能性があります .
- この化合物の血管拡張作用は、心臓血管系研究者の注目を集めています。 血圧を調整し、血流を改善するのに役立つ可能性があります .
- 構造的特徴から、この化合物は、標的型薬物送達システムにおける潜在的な薬物担体として研究されています。 研究者らは、薬物の溶解性とバイオアベイラビリティを改善する際のその使用を調査しています .
- 科学者たちは、その作用機序を理解するために、この化合物の生体高分子(タンパク質、核酸など)との相互作用を研究しています。 この知識は、創薬と最適化に役立ちます .
抗がん特性
抗炎症活性
神経保護と神経変性疾患
抗菌作用と抗真菌作用
心臓血管系への応用
代謝性疾患と肥満
薬物送達システム
ケミカルバイオロジーと医薬品化学
生物活性
N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H26N4O2, with a molecular weight of 306.40 g/mol . The structural components include a diethylamino group, a pyridine moiety, and a tetrahydro-pyran derivative, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the pyridine ring is crucial for binding affinity and selectivity towards these targets.
- Inhibition of Kinases : Preliminary studies indicate that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. In particular, it has shown promising inhibitory effects against CDK12, which is often overexpressed in certain cancers .
- Antitumor Activity : The compound has been evaluated for its antitumor properties, particularly in HER2-positive breast cancer models. Its ability to inhibit CDK12 has been linked to reduced cell proliferation in trastuzumab-resistant cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide:
| Substituent | Effect on Activity |
|---|---|
| Diethylamino group | Enhances solubility and bioavailability |
| Pyridine ring | Critical for kinase binding |
| Tetrahydro-pyran | Influences metabolic stability |
Research has indicated that modifications to the diethylamino group can significantly alter the compound's potency against target kinases .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on CDK12 Inhibition : A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against CDK12, indicating strong inhibitory activity. The presence of specific functional groups was found to enhance the binding affinity .
- Anticancer Efficacy : In vitro assays using breast cancer cell lines revealed that treatment with N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide resulted in significant reductions in cell viability, particularly in trastuzumab-resistant lines .
特性
IUPAC Name |
N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-25(4-2)19-6-5-16(14-23-19)15-24-21(26)17-7-10-22-20(13-17)28-18-8-11-27-12-9-18/h5-7,10,13-14,18H,3-4,8-9,11-12,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOKOCHQARHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














